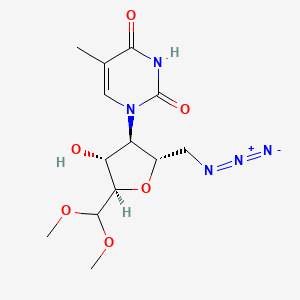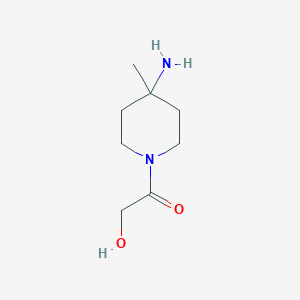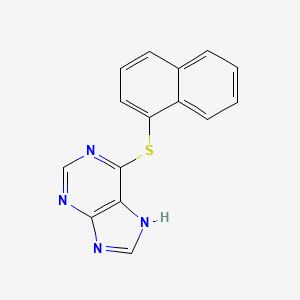
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose typically involves multiple steps, starting from a suitable sugar precursor. The key steps may include:
Protection of hydroxyl groups: Using protecting groups to mask the hydroxyl functionalities.
Azidation: Introduction of the azido group at the 6-position.
Formation of the anhydro bridge: Cyclization to form the 2,5-anhydro structure.
Introduction of the pyrimidinyl group: Coupling with a pyrimidine derivative.
Dimethyl acetal formation: Protection of the aldehyde group as a dimethyl acetal.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions at the azido group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Staudinger reduction with triphenylphosphine.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
科学研究应用
Medicinal Chemistry: As a precursor for antiviral or anticancer agents.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Materials Science: In the development of novel materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-L-mannose: Lacks the dimethyl acetal group.
2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(ethyl acetal)-L-mannose: Contains an ethyl acetal instead of a dimethyl acetal.
Uniqueness
The presence of the dimethyl acetal group in 2,5-Anhydro-6-azido-4,6-dideoxy-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(dimethyl acetal)-L-mannose may confer unique reactivity and stability compared to its analogs.
属性
分子式 |
C13H19N5O6 |
|---|---|
分子量 |
341.32 g/mol |
IUPAC 名称 |
1-[(2S,3R,4R,5R)-2-(azidomethyl)-5-(dimethoxymethyl)-4-hydroxyoxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O6/c1-6-5-18(13(21)16-11(6)20)8-7(4-15-17-14)24-10(9(8)19)12(22-2)23-3/h5,7-10,12,19H,4H2,1-3H3,(H,16,20,21)/t7-,8-,9+,10+/m0/s1 |
InChI 键 |
YDCDJYVMXCQQTH-AXTSPUMRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](O[C@H]([C@@H]2O)C(OC)OC)CN=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(OC(C2O)C(OC)OC)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)


![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

